Potency Gain in SIRT6 Inhibition: Comparison of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (6d) vs. Parent Hit Compound
5-(4-Methylpiperazin-1-yl)-2-nitroaniline (compound 6d) demonstrates a 7.1-fold improvement in SIRT6 inhibitory potency compared to the original screening hit, 1-(4-nitrophenyl)piperazine (Hit01) [1]. This enhancement results from systematic structural optimization at the R1 (methyl) and R3 (amino) positions [1].
| Evidence Dimension | Inhibitory potency against SIRT6 |
|---|---|
| Target Compound Data | IC50 = 4.93 μM |
| Comparator Or Baseline | Hit01 (1-(4-nitrophenyl)piperazine): IC50 = 35 μM |
| Quantified Difference | 7.1-fold increase in potency (Δ = 30.07 μM) |
| Conditions | Fluor de Lys (FDL) fluorescence deacetylase assay |
Why This Matters
Procurement of non-optimized analogs (e.g., Hit01, PC01–06) will yield substantially weaker SIRT6 inhibition, invalidating comparative studies that require the validated potency of compound 6d.
- [1] Sun W, Chen X, Huang S, Li W, Tian C, Yang S, Li L. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorg Med Chem Lett. 2020;30(15):127215. View Source
